molecular formula C11H15NaO3S B12976318 Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate

Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate

Katalognummer: B12976318
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: KXCXXDVCBLVMLL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate is an organic compound that features a sulfonate group attached to a benzene ring, which is further substituted with a tert-butyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-(tert-butyl)-2-methoxybenzenesulfinate typically involves the sulfonation of 5-(tert-butyl)-2-methoxybenzene. This can be achieved through the reaction of the aromatic compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the tert-butyl and methoxy groups can influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinate or thiol compounds. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfinate derivatives.

    Biology: The compound can be used in biochemical studies to investigate the effects of sulfonate groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create novel products.

Wirkmechanismus

The mechanism by which sodium 5-(tert-butyl)-2-methoxybenzenesulfinate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The tert-butyl and methoxy groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate can be compared with other similar compounds such as:

    Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.

    Sodium methanesulfinate: A sulfonate compound with different substituents on the aromatic ring.

    Sodium p-toluenesulfinate: Another sulfonate compound with a methyl group on the aromatic ring.

The uniqueness of this compound lies in the combination of the tert-butyl and methoxy groups, which can influence its reactivity and applications in various fields.

Eigenschaften

Molekularformel

C11H15NaO3S

Molekulargewicht

250.29 g/mol

IUPAC-Name

sodium;5-tert-butyl-2-methoxybenzenesulfinate

InChI

InChI=1S/C11H16O3S.Na/c1-11(2,3)8-5-6-9(14-4)10(7-8)15(12)13;/h5-7H,1-4H3,(H,12,13);/q;+1/p-1

InChI-Schlüssel

KXCXXDVCBLVMLL-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.